脱氢二异丁香酚

描述

脱氢二异丁香酚是一种新木脂素化合物,存在于十七种以上的植物物种中,包括草药、水果和根部。 它首次于1973年从肉豆蔻树皮中分离出来 。新木脂素是来自莽草酸途径的苯丙烷单位的二聚体。 脱氢二异丁香酚因其广泛的生物活性而受到关注,包括抗炎、抗氧化、抗癌和抗菌特性 .

科学研究应用

脱氢二异丁香酚在各个领域的科学研究中具有广泛的应用:

化学:

- 用作合成其他新木脂素化合物的起始原料。

- 研究其作为天然抗氧化剂和抗菌剂的潜力。

生物学:

- 研究其在植物防御机制中抵抗微生物和食草动物的作用。

- 研究其对各种细胞系的细胞毒作用。

医学:

- 探索其潜在的抗炎和抗癌特性。

- 研究其通过内质网应激诱导途径诱导结直肠癌细胞自噬的能力 .

工业:

- 用于生产天然抗氧化剂和防腐剂。

- 研究其在食品和化妆品行业的潜在应用 .

作用机制

脱氢二异丁香酚通过各种分子靶点和途径发挥作用。在结直肠癌细胞中,它诱导内质网应激,通过激活PERK/eIF2α和IRE1α/XBP-1s/CHOP途径导致自噬。 这导致细胞生长的抑制和细胞周期在G1/S期停滞 。 此外,脱氢二异丁香酚的抗氧化特性归因于其清除自由基和抑制氧化应激的能力 .

生化分析

Biochemical Properties

Dehydrodiisoeugenol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with horseradish peroxidase, peroxidase from Cocos nucifera, and laccase, among others . These interactions often involve oxidative dimerization reactions, where dehydrodiisoeugenol acts as a substrate, leading to the formation of various bioactive compounds. The nature of these interactions is typically catalytic, facilitating the conversion of dehydrodiisoeugenol into other biologically active molecules.

Cellular Effects

Dehydrodiisoeugenol exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of colorectal cancer cells by inducing endoplasmic reticulum stress and autophagy . Additionally, dehydrodiisoeugenol influences cell signaling pathways, such as the PERK/eIF2α and IRE1α/XBP-1s/CHOP pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, dehydrodiisoeugenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, dehydrodiisoeugenol has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, it induces changes in gene expression by activating stress-related signaling pathways, ultimately leading to cellular autophagy and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydrodiisoeugenol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that dehydrodiisoeugenol can maintain its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to dehydrodiisoeugenol has been associated with sustained inhibition of cancer cell growth and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of dehydrodiisoeugenol vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing pulmonary bacillary burdens in tuberculosis models . At higher doses, dehydrodiisoeugenol may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Dehydrodiisoeugenol is involved in several metabolic pathways, including those mediated by enzymes such as horseradish peroxidase and laccase . These pathways often lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. In vivo studies have shown that dehydrodiisoeugenol undergoes demethylation and ring-opening reactions, resulting in the formation of metabolites M1 and M2 .

Transport and Distribution

Within cells and tissues, dehydrodiisoeugenol is transported and distributed through interactions with specific transporters and binding proteins. Studies using liquid chromatography-tandem mass spectrometry have demonstrated the distribution of dehydrodiisoeugenol in various brain areas, including the cortex, hippocampus, and cerebellum . These interactions influence the compound’s localization and accumulation, affecting its overall bioactivity.

Subcellular Localization

Dehydrodiisoeugenol’s subcellular localization plays a critical role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

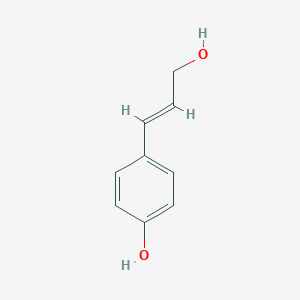

准备方法

合成路线和反应条件: 脱氢二异丁香酚可以通过多种方法合成,包括使用金属催化剂的经典化学合成和生物催化合成。 一种常见的方法包括使用氧化银作为催化剂在甲苯和丙酮中对异丁香酚进行氧化二聚,在室温下产率约为40%的脱氢二异丁香酚 。 另一种方法采用生物催化,使用酶如辣根过氧化物酶、椰子过氧化物酶和漆酶,这些酶提供了温和的和环境友好的反应条件,产率范围从20%到98% .

工业生产方法: 脱氢二异丁香酚的工业生产通常涉及使用来自各种植物物种的植物细胞培养物或愈伤组织,包括紫花苜蓿、菜豆和甜瓜。 这些方法利用植物的天然生物合成途径来大量生产脱氢二异丁香酚 .

化学反应分析

反应类型: 脱氢二异丁香酚经历各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 使用氧化银作为催化剂的异丁香酚的氧化二聚。

还原: 特定的还原反应尚未得到广泛记录。

取代: 涉及脱氢二异丁香酚的取代反应不太常见,但在特定条件下会发生。

主要产物: 异丁香酚氧化二聚反应的主要产物是脱氢二异丁香酚本身。 其他产物可能包括各种异构体和衍生物,具体取决于所用反应条件和试剂 .

相似化合物的比较

脱氢二异丁香酚属于新木脂素类化合物,其中包括其他类似的化合物,例如利卡林A和利卡林B。这些化合物共用一个衍生自苯丙烷的二氢苯并呋喃核。

类似化合物:

利卡林A: 以其多功能生物学特性而闻名,包括细胞毒性和抗菌活性。

利卡林B:

独特性: 脱氢二异丁香酚的独特性在于其广泛的生物活性以及通过内质网应激途径诱导自噬的能力。 其在化学、生物学、医学和工业中的多种应用进一步突出了其重要性 .

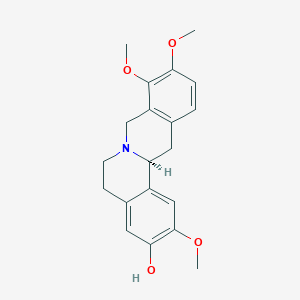

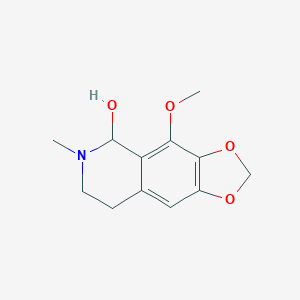

属性

IUPAC Name |

2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-81-1 | |

| Record name | Dehydrodiisoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

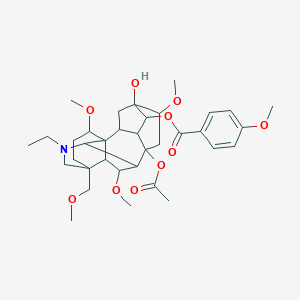

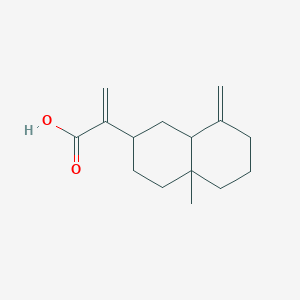

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。